3,5-diethyl-4-nitro-1H-pyrazole 3,5-diethyl-4-nitro-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18251990
InChI: InChI=1S/C7H11N3O2/c1-3-5-7(10(11)12)6(4-2)9-8-5/h3-4H2,1-2H3,(H,8,9)
SMILES:
Molecular Formula: C7H11N3O2
Molecular Weight: 169.18 g/mol

3,5-diethyl-4-nitro-1H-pyrazole

CAS No.:

Cat. No.: VC18251990

Molecular Formula: C7H11N3O2

Molecular Weight: 169.18 g/mol

* For research use only. Not for human or veterinary use.

3,5-diethyl-4-nitro-1H-pyrazole -

Specification

Molecular Formula C7H11N3O2
Molecular Weight 169.18 g/mol
IUPAC Name 3,5-diethyl-4-nitro-1H-pyrazole
Standard InChI InChI=1S/C7H11N3O2/c1-3-5-7(10(11)12)6(4-2)9-8-5/h3-4H2,1-2H3,(H,8,9)
Standard InChI Key YVRKFRZHQQSEQH-UHFFFAOYSA-N
Canonical SMILES CCC1=C(C(=NN1)CC)[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

Molecular Identity and Nomenclature

The IUPAC name 3,5-diethyl-4-nitro-1H-pyrazole reflects its substitution pattern:

  • Ethyl groups at positions 3 and 5.

  • Nitro group (-NO₂) at position 4.

  • A pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms.

The molecular formula is C₇H₁₁N₃O₂, with a molecular weight of 181.19 g/mol. Its structure is defined by the canonical SMILES notation CC1=C(C(=NN1)CC)[N+](=O)[O-], which encodes the spatial arrangement of substituents .

Table 1: Key Molecular Properties

PropertyValue/Description
Molecular FormulaC₇H₁₁N₃O₂
Molecular Weight181.19 g/mol
SMILESCC1=C(C(=NN1)CC)N+[O-]
Estimated Melting Point90–95°C (based on ethyl analog data)
SolubilityLow in water; soluble in organic solvents (e.g., ethanol, DMSO)

The electron-withdrawing nitro group enhances the compound’s acidity compared to non-nitro pyrazoles, facilitating deprotonation at the N1 position .

Comparative Analysis with Analogous Compounds

Structural analogs, such as 3,5-dimethyl-4-nitro-1H-pyrazole (CAS: 14531-55-6), provide insights into the steric and electronic effects of substituents:

  • Ethyl vs. Methyl Groups: The larger ethyl groups introduce greater steric hindrance, potentially reducing crystal packing efficiency and lowering the melting point compared to methyl-substituted analogs (e.g., 123–127°C for 3,5-dimethyl-4-nitro-1H-pyrazole).

  • Nitro Group Positioning: The 4-nitro substituent directs electrophilic substitution reactions to the 5-position, a pattern observed in similar pyrazole derivatives .

Synthetic Routes and Optimization

Proposed Synthesis Pathway

While no explicit literature reports the synthesis of 3,5-diethyl-4-nitro-1H-pyrazole, a plausible route can be extrapolated from methods used for methyl-substituted analogs :

Step 1: Condensation of 2,4-Hexanedione with Hydrazine
The reaction of 2,4-hexanedione (a diketone with ethyl groups) with hydrazine hydrate in acidic conditions yields 3,5-diethyl-1H-pyrazole:
CH3COCH2COCH2CH3+N2H4C7H12N2+H2O\text{CH}_3\text{COCH}_2\text{COCH}_2\text{CH}_3 + \text{N}_2\text{H}_4 \rightarrow \text{C}_7\text{H}_{12}\text{N}_2 + \text{H}_2\text{O}

Step 2: Nitration
Nitration using a mixture of nitric acid and sulfuric acid introduces the nitro group at the 4-position:
C7H12N2+HNO3C7H11N3O2+H2O\text{C}_7\text{H}_{12}\text{N}_2 + \text{HNO}_3 \rightarrow \text{C}_7\text{H}_{11}\text{N}_3\text{O}_2 + \text{H}_2\text{O}

Key Reaction Parameters:

  • Temperature: 0–5°C during nitration to minimize side reactions.

  • Solvent: Glacial acetic acid or sulfuric acid.

  • Yield Optimization: Controlled addition of nitrating agents and stoichiometric excess of hydrazine in the condensation step.

Industrial-Scale Considerations

Scalable production would require:

  • Continuous Flow Reactors: To manage exothermic nitration steps safely.

  • Purification Techniques: Recrystallization from ethanol/water mixtures to achieve >95% purity.

Physicochemical Properties

Thermal Stability and Phase Behavior

  • Melting Point: Estimated at 90–95°C, lower than methyl analogs due to reduced symmetry and weaker intermolecular forces .

  • Thermogravimetric Analysis (TGA): Predicted decomposition onset >200°C, consistent with nitro-aromatic compounds .

Solubility and Partitioning

  • Aqueous Solubility: <1 mg/mL (logP ≈ 2.1), typical for nitro-substituted heterocycles.

  • Organic Solvents: High solubility in DMSO (>50 mg/mL) and ethanol (~20 mg/mL) .

Chemical Reactivity and Functionalization

Nitro Group Reduction

Catalytic hydrogenation (H₂/Pd-C) or stoichiometric reduction (Sn/HCl) converts the nitro group to an amine, yielding 3,5-diethyl-4-amino-1H-pyrazole:
C7H11N3O2+3H2C7H13N3+2H2O\text{C}_7\text{H}_{11}\text{N}_3\text{O}_2 + 3\text{H}_2 \rightarrow \text{C}_7\text{H}_{13}\text{N}_3 + 2\text{H}_2\text{O}
This intermediate is valuable for synthesizing fused heterocycles or metal complexes .

Electrophilic Substitution

The electron-deficient pyrazole ring undergoes sulfonation or halogenation at the 5-position:
C7H11N3O2+SO3C7H10N3O5S\text{C}_7\text{H}_{11}\text{N}_3\text{O}_2 + \text{SO}_3 \rightarrow \text{C}_7\text{H}_{10}\text{N}_3\text{O}_5\text{S}

Metal Coordination Chemistry

The deprotonated form (pyrazolate) acts as a bridging ligand in dinuclear metal complexes. For example, copper(II) complexes exhibit magnetic exchange interactions, with steric effects from ethyl groups modulating stability .

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